(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone
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Overview
Description
(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone is a synthetic compound with a complex structure that combines elements of benzodiazepines and epoxides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through a condensation reaction between an appropriate amine and a ketone. Subsequent steps involve the introduction of the ethyl and methyl groups, followed by the formation of the oxirane ring through an epoxidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the production process. Additionally, purification methods like crystallization and chromatography are utilized to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studying interactions with biological targets. It can be used in assays to investigate its effects on enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its benzodiazepine core suggests possible applications in the development of anxiolytic or anticonvulsant drugs.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The benzodiazepine core may interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Oxirane: A simple epoxide used in various chemical reactions.
Alprazolam: Another benzodiazepine with a different substitution pattern.
Uniqueness
(3-Ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone is unique due to its combination of a benzodiazepine core and an oxirane ring
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-12-9-16(2)13-7-5-4-6-11(13)8-17(12)15(18)14-10-19-14/h4-7,12,14H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJTEZDIMOEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C2CN1C(=O)C3CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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